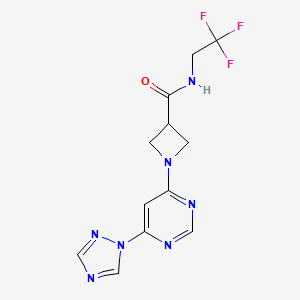![molecular formula C21H24FN7O B2998955 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021094-08-5](/img/structure/B2998955.png)
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H24FN7O and its molecular weight is 409.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
- A study by Naito et al. (2005) synthesized and evaluated compounds with the 3-fluoro-5-substituted phenylpiperazinyl group for cytotoxic activity against tumor cell lines. Among them, a 3-cyano-5-fluorophenyl derivative exhibited potent antitumor activity against several tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005).
Mycobacterium Tuberculosis GyrB Inhibitors
- Jeankumar et al. (2013) designed a series of compounds for their in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. A compound with the 4-fluorobenzylamino)piperidin-1-yl group showed promising activity against all tests (Jeankumar et al., 2013).
Novel 5-HT1A Antagonists
- Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, which included the use of 4-fluorobenzoic acid. These compounds were radiolabeled with fluorine-18, and their biological properties were evaluated, suggesting potential applications in serotonin receptor imaging (Lang et al., 1999).
PET Imaging of Serotonin Receptors
- Choi et al. (2015) conducted a study on PET imaging of serotonin 1A receptors using fluorine-18-labeled compounds. The study evaluated the prospects of these compounds for quantification of 5-HT1A receptors in human subjects, indicating their potential in neuroimaging (Choi et al., 2015).
Disulfiram and Defluorination Inhibition
- Ryu et al. (2007) explored the use of disulfiram to inhibit defluorination of 18F-FCWAY, a PET radioligand for imaging serotonin receptors. The study showed that disulfiram reduced skull radioactivity and increased brain uptake, enhancing the visualization of 5-HT1A receptors (Ryu et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1
Biochemical Pathways
Ents play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Therefore, if this compound does indeed interact with ENTs, it could potentially affect these pathways.
Result of Action
Similar compounds have been observed to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-16-3-5-17(6-4-16)27-9-11-28(12-10-27)19-18-13-26-29(20(18)25-14-24-19)8-7-23-21(30)15-1-2-15/h3-6,13-15H,1-2,7-12H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGOMZYXMRBLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
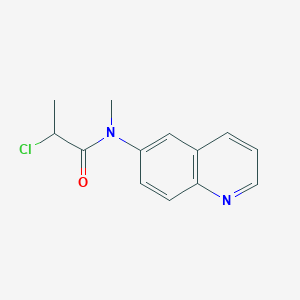
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2998876.png)
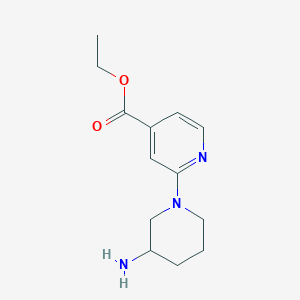
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2998879.png)



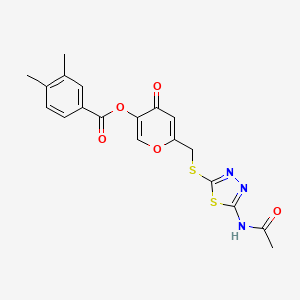
![4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde](/img/structure/B2998886.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2998888.png)
![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid](/img/structure/B2998889.png)
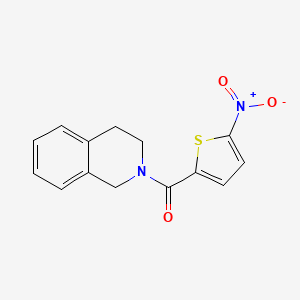
![8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998894.png)
